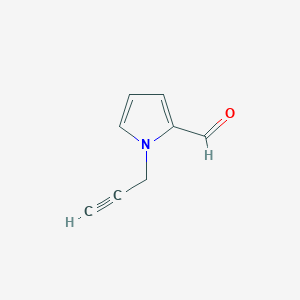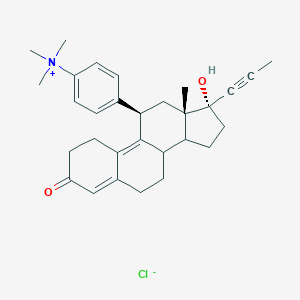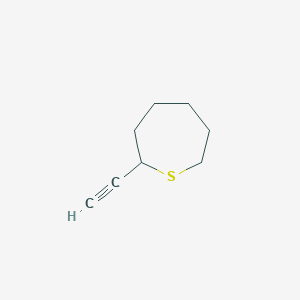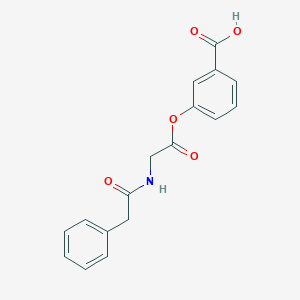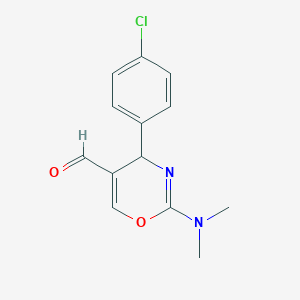
4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Chlorin e6 or Ce6 and belongs to the group of photosensitizers.
作用机制
Chlorin e6 works by absorbing light energy and transferring it to nearby molecules, causing them to become excited and reactive. In PDT, Chlorin e6 is selectively taken up by cancer cells and, upon exposure to light, produces reactive oxygen species that cause cell death. In bacterial infections, Chlorin e6 is taken up by bacteria and, upon exposure to light, produces reactive oxygen species that kill the bacteria.
生化和生理效应
Chlorin e6 has been shown to have minimal toxicity and is well-tolerated by the body. However, it can cause photosensitivity, which is a sensitivity to light that can result in skin irritation and other adverse effects. In addition, Chlorin e6 can accumulate in the liver and spleen, which can limit its use in certain applications.
实验室实验的优点和局限性
One of the main advantages of Chlorin e6 is its high absorbance of light in the red region of the spectrum, which makes it an effective photosensitizer for PDT. However, its limited solubility in water can make it difficult to work with in certain applications. In addition, its accumulation in the liver and spleen can limit its use in certain animal models.
未来方向
There are several future directions for the study of Chlorin e6. One area of research is the development of new methods for the synthesis of Chlorin e6 that are more efficient and cost-effective. Another area of research is the development of new applications for Chlorin e6, such as its use in the treatment of viral infections. Finally, there is a need for further research into the mechanism of action of Chlorin e6 and its potential effects on the body.
合成方法
The synthesis of 4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde involves the reaction of 4-chlorobenzaldehyde with dimethylamine in the presence of sodium methoxide. The resulting product is then treated with acetic anhydride to obtain the final product, Chlorin e6. This method is widely used in laboratories to synthesize Chlorin e6 in large quantities.
科学研究应用
Chlorin e6 has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and environmental science. In medicine, Chlorin e6 is used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. It has also been studied for its potential application in the treatment of bacterial infections. In biotechnology, Chlorin e6 is used as a fluorescent probe to study the structure and function of proteins. In environmental science, Chlorin e6 is used as a marker for the detection of organic pollutants in water.
属性
CAS 编号 |
104409-68-9 |
|---|---|
产品名称 |
4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde |
分子式 |
C13H13ClN2O2 |
分子量 |
264.71 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde |
InChI |
InChI=1S/C13H13ClN2O2/c1-16(2)13-15-12(10(7-17)8-18-13)9-3-5-11(14)6-4-9/h3-8,12H,1-2H3 |
InChI 键 |
JRONMNKUKLXTOG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(C(=CO1)C=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
CN(C)C1=NC(C(=CO1)C=O)C2=CC=C(C=C2)Cl |
同义词 |
2-Dimethylamino-4-(p-chlorophenyl)-(4H)-1,3-oxazine-5-carboxaldehyde |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



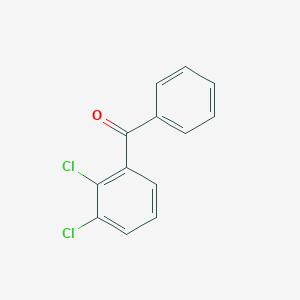
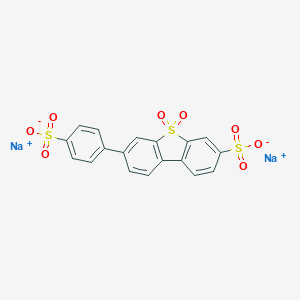
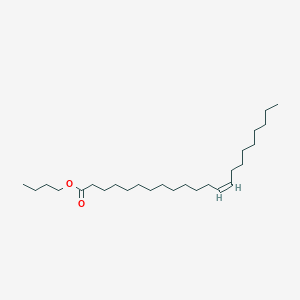
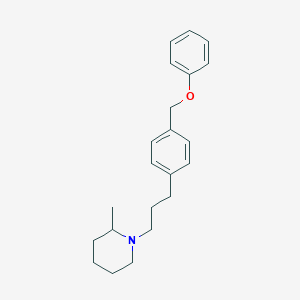
![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)
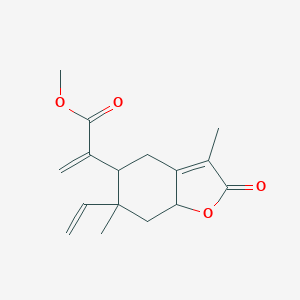
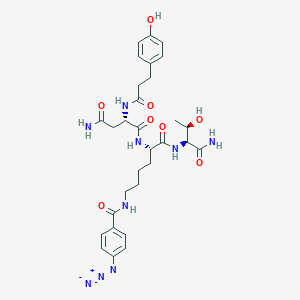
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)

